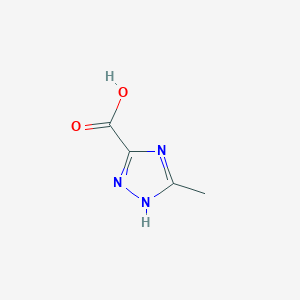
3-methyl-1H-1,2,4-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is 5-methyl-1H-1,2,4-triazole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, 1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid consists of a triazole ring with a carboxylic acid group at the 3-position and a methyl group at the 5-position . The InChI code for this compound is 1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been widely studied . For example, a new method was developed for the synthesis of 1,2,4-triazole-3-carboxylates from nitrilimines through amination and heterocyclization two-step reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid include a topological polar surface area of 78.9 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 and a complexity of 127 .Scientific Research Applications
Triazole compounds, including 1,2,3-triazole and 1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
- Triazole compounds have been used in the development of a variety of drugs due to their broad-spectrum biological activities . These include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
- Drugs with a triazole structure such as ketoconazole and fluconazole have been developed and proved .
- The synthesis methods of triazole compounds have attracted much attention .
- Triazole compounds are used in organic synthesis .
- Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
- Triazole compounds have found applications in polymer chemistry .
- They can be used to create polymers with unique properties .
- In supramolecular chemistry, triazole compounds are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors .
- They can be used to create complex structures .
- Triazole compounds are used in bioconjugation .
- They can be used to attach various biological molecules together .
Pharmaceutical Chemistry
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation
Chemical Biology
Future Directions
The future directions in the study of 1,2,4-triazole derivatives involve the development of new synthetic routes and the exploration of their potential biological activities . The synthesis of 1H-1,2,3-triazole-4-carbonitriles as building blocks for the preparation of nucleoside analogs is one such area of interest .
properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMACYGCXTDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609256 |
Source


|
| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
7169-98-4 |
Source


|
| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


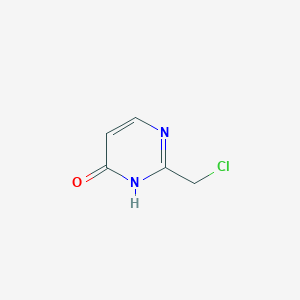

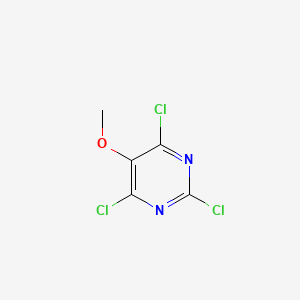

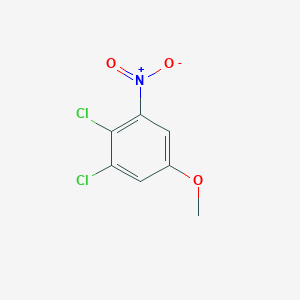
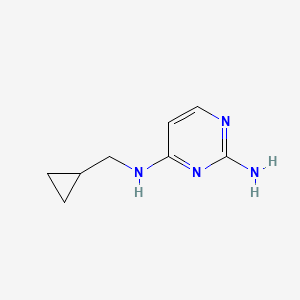

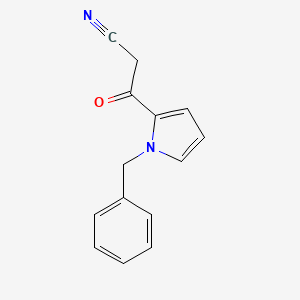
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)
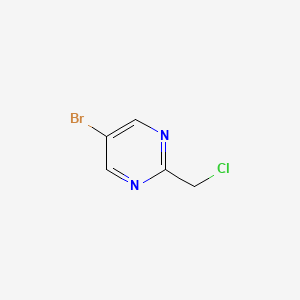

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320973.png)